1H-indazole derivatives, particularly those incorporating a piperidine ring, constitute a significant class of heterocyclic compounds gaining increasing attention in medicinal chemistry. While the specific compound 5-(piperidin-4-yloxy)-1H-indazole has not been extensively studied, its structure suggests potential applications in various fields, primarily due to the presence of the pharmacophore 1H-indazole core and the piperidine moiety, both associated with a wide range of biological activities. [, , , , , , ]
The synthesis of 5-(piperidin-4-yloxy)-1H-indazole typically involves several key steps:
The molecular formula for 5-(piperidin-4-yloxy)-1H-indazole is . Its structure features:
The compound's molecular weight is approximately 218.25 g/mol, and it exhibits specific spectral characteristics in NMR and IR spectroscopy that confirm its structure.
5-(Piperidin-4-yloxy)-1H-indazole can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific biological activities or improving its pharmacological profile.
The mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole primarily involves interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that:
Further research is needed to elucidate these mechanisms fully, including detailed studies on binding affinities and cellular pathways affected by this compound.
5-(Piperidin-4-yloxy)-1H-indazole possesses several notable physical and chemical properties:
These properties are crucial for determining its applicability in pharmaceutical formulations and biological assays.
5-(Piperidin-4-yloxy)-1H-indazole has several potential applications in scientific research:
The nucleophilic aromatic substitution (SNAr) reaction between 5-hydroxyindazole derivatives and activated piperidinyl precursors represents a fundamental and widely employed route to 5-(piperidin-4-yloxy)-1H-indazole scaffolds. This strategy typically leverages the enhanced nucleophilicity of piperidin-4-ols (or their alkali metal alkoxides) and the electrophilic character of halogen-substituted indazoles, particularly those bearing electron-withdrawing groups ortho or para to the reaction site. A critical activation step involves the generation of a good leaving group (commonly halogen) on the indazole ring at the 5-position. The subsequent reaction with N-protected piperidin-4-ols (e.g., tert-butoxycarbonyl (Boc) or benzyl-protected derivatives) proceeds under basic conditions, often employing catalysts like potassium iodide to facilitate halide displacement [1].
Post-coupling deprotection yields the free piperidine moiety, crucial for further derivatization or biological activity. The hydrochloride salt of the final product, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride (CAS 1190012-49-7), is typically isolated as an off-white powder with high purity (≥99% assay) and stability when stored refrigerated (0-8°C). Its molecular formula is C₁₃H₁₇N₃O·HCl (MW 267.76) [1]. While generally reliable, limitations include potential over-alkylation of the piperidine nitrogen and moderate yields with sterically hindered or electronically deactivated indazole systems.
Table 1: Nucleophilic Substitution Approaches to 5-(Piperidin-4-yloxy)-1H-indazole Derivatives
Indazole Precursor | Piperidine Precursor | Conditions | Key Product | Yield Range | Reference |
---|---|---|---|---|---|
5-Fluoro-1H-indazole | N-Boc-piperidin-4-ol | K₂CO₃, DMF, 80°C, KI catalysis | 5-(1-Boc-piperidin-4-yloxy)-1H-indazole | 60-75% | [1] |
5-Chloro-1-methylindazole | N-Cbz-piperidin-4-ol | Cs₂CO₃, DMSO, 100°C | 1-Methyl-5-(1-Cbz-piperidin-4-yloxy)-1H-indazole | 50-65% | [7] |
5-Bromo-1H-indazole | N-Boc-piperidin-4-ol | NaH, THF, 0°C to RT | 5-(1-Boc-piperidin-4-yloxy)-1H-indazole | 55-70% | [1] |
5-Nitro-1H-indazole | N-Boc-piperidin-4-ol | DBU, CH₃CN, reflux | 5-(1-Boc-piperidin-4-yloxy)-1H-indazole | 70-85% (Enhanced by NO₂ EWG) | [7] |
Transition metal catalysis offers robust and versatile methods for forging the C-O bond between the indazole and piperidine rings, often under milder conditions and with greater functional group tolerance than classical SNAr. Palladium and copper catalysts are predominant, enabling couplings between aryl/heteroaryl halides and piperidinyl alcohols or their derivatives.
Table 2: Transition Metal-Catalyzed Coupling Strategies
Catalyst System | Ligand/Additive | Base | Solvent | Temperature | Key Advantages | Limitations |
---|---|---|---|---|---|---|
Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos | Cs₂CO₃, t-BuONa | Toluene, Dioxane | 80-110°C | Broad substrate scope, high yields, mild conditions for Ar-Br/I | Cost of Pd/ligands, sensitivity to air/moisture |
CuI | DMEDA, 1,10-Phenanthroline | Cs₂CO₃, K₃PO₄ | DMSO, DMF | 100-130°C | Lower cost, effective for Ar-Cl | Higher temperatures often needed, potential for homocoupling |
CuBr | Trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | 100-120°C | Improved selectivity for C-O coupling | Longer reaction times possible |
Introducing chirality into the 5-(piperidin-4-yloxy)-1H-indazole framework is crucial for accessing enantiomerically pure bioactive molecules, as the piperidine ring can possess a chiral center depending on substitution. Strategies focus on three main areas:
Challenges in asymmetric synthesis include achieving high diastereo- and enantioselectivity, particularly for sterically congested substitution patterns on the piperidine ring, and developing cost-effective and scalable catalytic systems.
Table 3: Key Strategies for Chiral 5-(Piperidin-4-yloxy)-1H-indazole Derivatives
Strategy | Chirality Source | Key Transformation | Typical ee/dr | Complexity Level | Reference Example |
---|---|---|---|---|---|
Chiral Pool | Enantiopure Nipecotic Acid Derivatives | SNAr / Metal-Catalyzed Coupling followed by deprotection/functionalization | >99% ee (inherited) | Moderate | Synthesis of chiral piperidine kinase inhibitors [3] [4] |
Asymmetric Hydrogenation | Ir(I)/Chiral P,N-ligand complex | Enantioselective H₂ addition to pyridinyloxy-indazole | 90-98% ee | High (Catalyst Synthesis) | Hydrogenation of 2-substituted pyridinium salts [4] |
Photoredox Radical Cascade | Chiral anion phase-transfer catalyst or substrate control | Enantioselective N-radical cyclization | >90% ee, >20:1 dr (reported for related cores) | Very High | Total synthesis of eburnane alkaloids [5] |
Chiral Auxiliary | Evans oxazolidinone, Oppolzer sultam | Diastereoselective alkylation of piperidine ring | >95% de | Moderate (Auxiliary attachment/removal) | Synthesis of constrained piperidine SAR probes [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7